1-(Trifluoromethyl)cyclopentanamine hydrochloride
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Overview
Description
1-(Trifluoromethyl)cyclopentanamine hydrochloride is a chemical compound with the CAS Number: 1202865-05-1 . It has a molecular weight of 189.61 . It is a white powder .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.NC1(CCCC1)C(F)(F)F
. The InChI code for the compound is 1S/C6H10F3N.ClH/c7-6(8,9)5(10)3-1-2-4-5;/h1-4,10H2;1H
. Physical and Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 189.61 .Scientific Research Applications
Neurokinin-1 Receptor Antagonism for Emesis and Depression
A study discusses an orally active, water-soluble neurokinin-1 (h-NK(1)) receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, thus suggesting potential applications in treating these conditions (Harrison et al., 2001).
Synthesis of Novel Polyimides
Research on the synthesis of novel fluorinated polyimides from a specific fluorinated aromatic diamine monomer indicates applications in creating materials with good thermal stability and outstanding mechanical properties, which are essential for advanced engineering and electronics applications (Yin et al., 2005).
Cyclopropanation and Dipolar Cycloaddition
A publication discusses the use of trifluorodiazomethane, a source for cyclopropanation and dipolar cycloaddition, providing a pathway for synthetic applications in organic chemistry, particularly in the synthesis of cyclopropane and cyclopropene derivatives (Duan & Xiao, 2016).
Bifunctional Cyclic Trifluoromethyl Building Blocks
The synthesis and applications of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters as new trifluoromethylated cyclic building blocks for a variety of difunctional trifluoromethylcyclopentane derivatives are detailed, indicating their potential in drug discovery and materials science (Grellepois et al., 2012).
Enantioselective Preparation of Trifluoromethyl-substituted Cyclopropanes
A study on the enantioselective cobalt-catalyzed preparation of trifluoromethyl-substituted cyclopropanes underscores the innovation in catalysis, facilitating the creation of chiral molecules with potential implications in pharmaceutical synthesis (Morandi et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)3-1-2-4-5;/h1-4,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUZVKOHXYZANX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746309 |
Source
|
Record name | 1-(Trifluoromethyl)cyclopentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202865-05-1 |
Source
|
Record name | 1-(Trifluoromethyl)cyclopentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1202865-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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